molecular formula C15H16O2 B14632419 Phenol, 2,2'-methylenebis[5-methyl- CAS No. 57693-38-6

Phenol, 2,2'-methylenebis[5-methyl-

Cat. No.: B14632419
CAS No.: 57693-38-6
M. Wt: 228.29 g/mol
InChI Key: ACFZLJGYJYZIIX-UHFFFAOYSA-N
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Description

Phenol, 2,2’-methylenebis[5-methyl-] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenol units connected by a methylene bridge, with methyl groups attached to the phenol rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-methylenebis[5-methyl-] typically involves the reaction of phenol with formaldehyde in the presence of a catalyst. The process can be summarized as follows:

    Reactants: Phenol and formaldehyde.

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Reaction Conditions: The reaction is carried out at elevated temperatures, typically between 60-100°C.

    Procedure: Phenol and formaldehyde are mixed in the presence of the catalyst, and the mixture is heated to the desired temperature. The reaction proceeds with the formation of a methylene bridge between the phenol units, resulting in the formation of Phenol, 2,2’-methylenebis[5-methyl-].

Industrial Production Methods

In industrial settings, the production of Phenol, 2,2’-methylenebis[5-methyl-] is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-methylenebis[5-methyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction of the compound can lead to the formation of hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the phenol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro-phenols, halogenated phenols.

Scientific Research Applications

Phenol, 2,2’-methylenebis[5-methyl-] has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in the stabilization of polymers and plastics.

    Biology: Investigated for its potential antioxidant properties in biological systems.

    Medicine: Studied for its potential therapeutic effects due to its antioxidant activity.

    Industry: Employed in the production of rubber, plastics, and other materials to enhance their stability and longevity.

Mechanism of Action

The antioxidant properties of Phenol, 2,2’-methylenebis[5-methyl-] are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with free radicals through the phenolic hydroxyl groups, which can donate hydrogen atoms to stabilize the radicals.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]: Another phenolic antioxidant with similar applications.

    Bisphenol A: Used in the production of polycarbonate plastics and epoxy resins.

    Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.

Uniqueness

Phenol, 2,2’-methylenebis[5-methyl-] is unique due to its specific structure, which provides a balance between stability and reactivity. Its methylene bridge and methyl groups enhance its antioxidant properties, making it particularly effective in stabilizing polymers and preventing oxidative degradation.

Properties

IUPAC Name

2-[(2-hydroxy-4-methylphenyl)methyl]-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10-3-5-12(14(16)7-10)9-13-6-4-11(2)8-15(13)17/h3-8,16-17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFZLJGYJYZIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC2=C(C=C(C=C2)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483028
Record name Phenol, 2,2'-methylenebis[5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57693-38-6
Record name Phenol, 2,2'-methylenebis[5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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